molecular formula C10H12ClN3O B1476278 5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 2097992-17-9

5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole

Cat. No. B1476278
CAS RN: 2097992-17-9
M. Wt: 225.67 g/mol
InChI Key: VJVOETCIRKDIBF-UHFFFAOYSA-N
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Description

5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole (5-Cl-PHFP) is a novel synthetic small molecule that has recently been developed as a potential therapeutic agent. It has been studied for its ability to modulate the activity of various ion channels, including calcium and potassium channels. 5-Cl-PHFP has also been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

Scientific Research Applications

Cancer Research

The pyrazine compound has been identified as a potential cytotoxic agent, which means it could be used to kill or inhibit the growth of cancer cells. Studies have shown that similar pyrazine derivatives can be optimized for structure-based drug design, targeting specific pathways involved in cancer cell proliferation .

Drug Design and Synthesis

This compound’s structure allows for the creation of new drugs through the modification of its molecular framework. It serves as a building block in medicinal chemistry for the synthesis of molecules with desired biological activities .

Biological Activity Profiling

The compound can be used to study various biological activities, such as enzyme inhibition or receptor binding. This is crucial for understanding the compound’s role in biological systems and for the development of therapeutic agents .

Material Science

In material science, this compound could be explored for its properties when integrated into novel materials. Its stability and reactivity under different conditions can provide insights into its potential applications in material synthesis .

Chemical Synthesis

As a reactant, “5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole” can be involved in various chemical reactions to produce a wide range of products. Its reactivity can be harnessed for creating complex molecules .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material for calibrating instruments or validating methods. Its well-defined structure and properties make it suitable for such applications .

properties

IUPAC Name

5-(3-chloropyrazin-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-10(13-2-1-12-9)14-3-7-5-15-6-8(7)4-14/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVOETCIRKDIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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